molecular formula C27H23FN4O4 B2391980 7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868148-18-9

7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2391980
CAS No.: 868148-18-9
M. Wt: 486.503
InChI Key: XUKVYBLFZXKJAH-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C27H23FN4O4 and its molecular weight is 486.503. The purity is usually 95%.
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Biological Activity

7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis and biological evaluation of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C27H23FN4O4
  • Molecular Weight : 486.5 g/mol
  • CAS Number : 868148-18-9

Synthesis

The compound can be synthesized through various methods involving the coupling of triazole derivatives with chromene structures. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. In particular:

  • Cytotoxicity Testing : The cytotoxic effects of this compound were evaluated against various human cancer cell lines using the MTT assay. The results indicated that this compound exhibits significant cytotoxicity:
    Cell LineIC50 (µM)
    AGS5.0
    MGC-8038.2
    HCT-1166.5
    A-5497.0
    HepG29.1
    HeLa8.0

The IC50 values suggest that the compound is particularly effective against AGS and HCT-116 cell lines.

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by:

  • Arresting the cell cycle at the G2/M phase.
  • Increasing the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2).

This mechanism was confirmed through additional assays that showed an increase in Annexin-V positive cells post-treatment.

Other Biological Activities

Beyond its anticancer properties, compounds similar to this triazole derivative have been reported to exhibit:

  • Antimicrobial Activity : In vitro studies have demonstrated effectiveness against a range of bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in preclinical models.

Case Studies

A recent study synthesized a series of triazole derivatives based on the chromene structure and evaluated their biological activities:

  • Compound A : Demonstrated an IC50 of 2.63 ± 0.17 µM against AGS cells.
  • Compound B : Exhibited significant inhibition of β-tubulin polymerization.
  • Compound C : Induced apoptosis through mitochondrial membrane potential disruption.

These findings underscore the therapeutic potential of triazole-based compounds in cancer treatment and other diseases.

Properties

IUPAC Name

11-(4-fluorophenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4/c1-33-20-13-12-18(25(34-2)26(20)35-3)24-21-22(17-6-4-5-7-19(17)36-24)31-27-29-14-30-32(27)23(21)15-8-10-16(28)11-9-15/h4-14,23-24H,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKVYBLFZXKJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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